Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18656616
InChI: InChI=1S/C18H25N3O2/c1-3-23-18(22)11-16-15-8-4-5-9-17(15)21(19-16)13-14-7-6-10-20(2)12-14/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3
SMILES:
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate

CAS No.:

Cat. No.: VC18656616

Molecular Formula: C18H25N3O2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate -

Specification

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
IUPAC Name ethyl 2-[1-[(1-methylpiperidin-3-yl)methyl]indazol-3-yl]acetate
Standard InChI InChI=1S/C18H25N3O2/c1-3-23-18(22)11-16-15-8-4-5-9-17(15)21(19-16)13-14-7-6-10-20(2)12-14/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3
Standard InChI Key KTVMEMDWFSFQIH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=NN(C2=CC=CC=C21)CC3CCCN(C3)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name—ethyl 2-[1-[(1-methylpiperidin-3-yl)methyl]indazol-3-yl]acetate—reflects its three key components:

  • Indazole ring: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2, contributing to π-π stacking interactions in biological targets .

  • Piperidine substituent: A 1-methylpiperidin-3-ylmethyl group attached to the indazole’s N1 position, introducing conformational flexibility and basicity.

  • Ethyl ester side chain: An acetoxy group at the indazole’s C3 position, enhancing solubility and serving as a synthetic handle for derivatization .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1312785-98-0
Molecular FormulaC18H25N3O2\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{2}
Molecular Weight315.41 g/mol
Exact Mass315.195 Da
Topological Polar Surface Area47.36 Ų
LogP (Octanol-Water)2.42

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate typically involves:

  • Indazole core formation: Cyclization of o-toluidine derivatives via diazotization .

  • N1 alkylation: Introduction of the (1-methylpiperidin-3-yl)methyl group using alkylating agents like chloromethyl methylpiperidine under basic conditions.

  • C3 acetylation: Esterification at the indazole’s 3-position using ethyl bromoacetate in the presence of potassium carbonate .

A recent advance employs visible-light photocatalysis for C–H functionalization, enabling direct ethoxycarbonylmethylation of 2-arylindazoles in aqueous media . This method avoids traditional protecting groups and achieves yields up to 78% under mild conditions.

Table 2: Comparative Synthesis Methods

MethodReagents/ConditionsYieldAdvantages
Classical alkylationChloromethyl methylpiperidine, K₂CO₃, DMF~65%High reproducibility
PhotocatalyticEthyl bromoacetate, Rhodamine B, H₂O78%Solvent sustainability

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (LogP = 2.42) , suggesting balanced membrane permeability. Its polar surface area (47.36 Ų) indicates potential for hydrogen bonding, aligning with bioavailability predictions for CNS-targeted molecules. Stability studies under varying pH (1–9) show degradation <10% over 24 hours, making it suitable for in vitro assays.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Key signals include δ 4.52 (d, 2H, CH₂-piperidine), 3.98 (q, 2H, OCH₂CH₃), and 1.12 (t, 3H, OCH₂CH₃) .

  • HRMS: Observed [M+H]⁺ at 316.1983 (calc. 316.2011) .

Biological Activity and Mechanisms

In Silico Binding Studies

Molecular docking simulations using the PDB 1H1R (CDK2 crystal structure) predict a binding affinity (KdK_d) of 12.3 nM, with key interactions:

  • Hydrogen bonding between the ester carbonyl and Asp86.

  • Van der Waals contacts with the piperidine methyl group and Leu83 .

Applications in Medicinal Chemistry

Prodrug Development

The ethyl ester group serves as a bioreversible prodrug moiety, enabling intracellular hydrolysis to the corresponding carboxylic acid. This strategy improves oral bioavailability by 3-fold in rat models compared to acid analogs .

Structure-Activity Relationship (SAR) Insights

  • Piperidine methylation: N-methylation increases metabolic stability by reducing CYP3A4-mediated oxidation.

  • Indazole substitution: Bulkier groups at C5 diminish CDK2 inhibition, highlighting the importance of steric compatibility .

Future Directions

  • Synthetic optimization: Scaling the photocatalytic method for industrial production.

  • Target validation: High-throughput screening against kinase libraries.

  • Pharmacokinetic studies: Assessing absorption, distribution, and metabolism in mammalian models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator